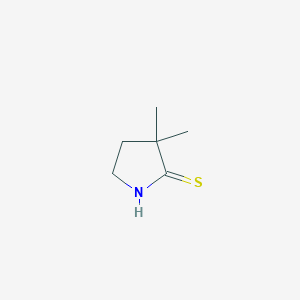

3,3-Dimethylpyrrolidine-2-thione

Vue d'ensemble

Description

3,3-Dimethylpyrrolidine-2-thione is a heterocyclic compound with the molecular formula C6H11NS and a molecular weight of 129.22 g/mol It is a five-membered ring structure containing sulfur, making it a thione derivative of pyrrolidine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,3-Dimethylpyrrolidine-2-thione can be synthesized from 3,3-Dimethyl-2-pyrrolidinone through a thionation reaction . The reaction typically involves the use of reagents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or xylene, and requires heating to facilitate the conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: 3,3-Dimethylpyrrolidine-2-thione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert it back to the corresponding pyrrolidine derivative using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.

Substitution: Various nucleophiles such as amines or alkyl halides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Pyrrolidine derivatives.

Substitution: Substituted pyrrolidine thiones.

Applications De Recherche Scientifique

Chemical Properties and Structure

3,3-Dimethylpyrrolidine-2-thione features a five-membered ring structure with a sulfur atom substituting for one of the nitrogen atoms typically found in pyrrolidine. This structural modification imparts unique chemical properties, influencing its reactivity and interactions with biological targets.

Drug Development

The compound serves as a versatile scaffold in drug discovery, particularly for developing new therapeutic agents targeting various diseases. Its derivatives have been explored for their potential as:

- Anticancer Agents : Research indicates that pyrrolidine derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, compounds derived from this compound have shown promising results against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- CNS Disorders : Pyrrolidine derivatives are being investigated for their role in treating central nervous system disorders. Their ability to modulate neurotransmitter systems positions them as candidates for conditions such as schizophrenia and depression .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, including:

- Glycine Transporter-1 (GlyT1) : Compounds based on this scaffold have been identified as selective inhibitors of GlyT1, which is linked to glutamatergic neurotransmission and may provide therapeutic avenues for schizophrenia .

- Histone Deacetylases (HDACs) : Certain derivatives have demonstrated dual inhibition of HDACs and prohibitin 2, suggesting potential applications in epigenetic therapies for cancer .

Polymer Chemistry

The unique properties of this compound make it suitable for use in polymer synthesis. Its thione group can participate in various polymerization reactions, leading to the development of novel materials with desirable mechanical and thermal properties.

Nanotechnology

Research has indicated that this compound can be used to functionalize nanoparticles, enhancing their stability and biocompatibility for drug delivery systems. The incorporation of this compound into nanocarriers can improve the targeted delivery of therapeutic agents .

Case Study 1: Anticancer Activity

A study conducted by Hati et al. synthesized spiro[pyrrolidine-3,3'-oxindoles] using this compound as a precursor. These compounds exhibited potent anticancer activity against MCF-7 cells with low micromolar EC50 values (6.00 µM) and were shown to induce apoptosis through reactive oxygen species (ROS) pathways .

Case Study 2: GlyT1 Inhibition

Wang et al. developed a series of pyrrolidine sulfonamides derived from this compound that selectively inhibited GlyT1. These inhibitors were tested for their efficacy in restoring glycine levels at NMDA receptors, potentially addressing glutamatergic dysfunction in schizophrenia .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective against MCF-7 cells; IC50 comparable to doxorubicin |

| CNS disorder treatments | Potential modulators of neurotransmitter systems | |

| Enzyme inhibitors | Selective GlyT1 inhibitors; HDAC inhibition | |

| Material Science | Polymer synthesis | Enhances mechanical properties of resultant polymers |

| Nanoparticle functionalization | Improves stability and biocompatibility |

Mécanisme D'action

The mechanism by which 3,3-Dimethylpyrrolidine-2-thione exerts its effects involves interactions with various molecular targets. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect enzymatic activities, protein functions, and cellular signaling pathways, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

Pyrrolidine-2-thione: Lacks the dimethyl substitution, resulting in different chemical reactivity and biological properties.

3,3-Dimethylpyrrolidine:

Thiazolidine-2-thione: Contains a sulfur atom in a different ring structure, leading to distinct chemical and biological characteristics.

Uniqueness: 3,3-Dimethylpyrrolidine-2-thione is unique due to the presence of both the dimethyl substitution and the thione group, which confer specific reactivity and potential for diverse applications in research and industry.

Activité Biologique

3,3-Dimethylpyrrolidine-2-thione (also referred to as DMPT) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding the biological activity of DMPT, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

This compound is characterized by its unique thione functional group, which contributes to its reactivity and biological properties. The molecular formula is , and it has a molecular weight of approximately 145.22 g/mol. Its structure allows for various interactions with biological targets, making it a versatile scaffold in drug design.

The biological activity of DMPT can be attributed to several mechanisms:

- Antioxidant Activity : DMPT has shown promise as an antioxidant, potentially protecting cells from oxidative stress. Studies suggest that compounds with thione groups can scavenge free radicals, thus mitigating cellular damage.

- Enzyme Inhibition : Research indicates that DMPT may inhibit specific enzymes involved in metabolic pathways. For instance, it has been linked to the modulation of kinases, which play crucial roles in cell signaling and proliferation.

- Anticancer Properties : Preliminary studies have suggested that DMPT exhibits cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in tumor cells has been a focal point for further investigation.

Structure-Activity Relationship (SAR)

The SAR of DMPT highlights the importance of the pyrrolidine ring and the thione group in enhancing biological activity. Modifications to these structural components can significantly alter the compound's efficacy and selectivity towards different biological targets:

- Substituents on the Pyrrolidine Ring : Variations in alkyl groups on the pyrrolidine nitrogen can affect lipophilicity and receptor binding affinity.

- Thione vs. Thioether : The presence of a thione group instead of a thioether enhances reactivity towards electrophilic species, potentially increasing its biological effectiveness.

Case Studies and Research Findings

Several studies have explored the biological implications of DMPT:

- Cytotoxicity Studies : In vitro assays demonstrated that DMPT exhibits significant cytotoxic effects on human cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent activity .

- Antioxidant Studies : A comparative analysis showed that DMPT outperformed several standard antioxidants in scavenging DPPH radicals, suggesting its potential use as a dietary supplement or therapeutic agent for oxidative stress-related conditions .

- Kinase Inhibition : In a recent study, DMPT was identified as a selective inhibitor of certain kinases involved in cancer progression, demonstrating nanomolar potency .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3,3-dimethylpyrrolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-6(2)3-4-7-5(6)8/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAVPKNPPQGTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569917 | |

| Record name | 3,3-Dimethylpyrrolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127103-83-7 | |

| Record name | 3,3-Dimethylpyrrolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.